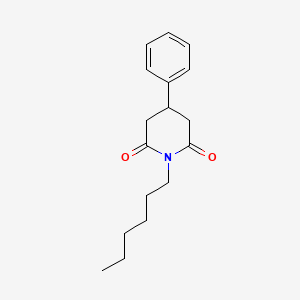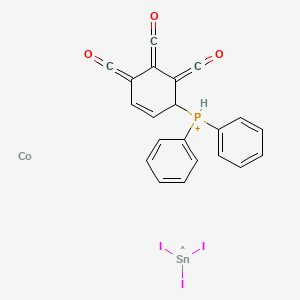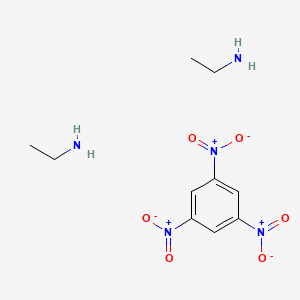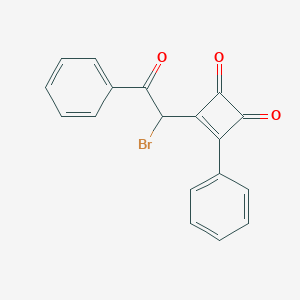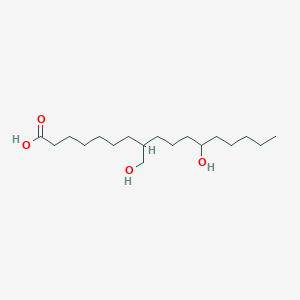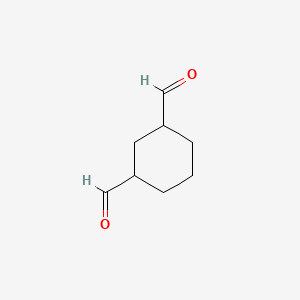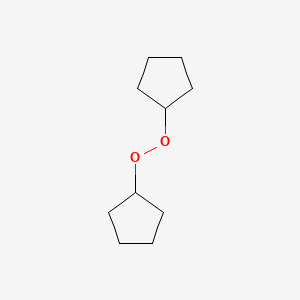
Peroxide, dicyclopentyl (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxide, dicyclopentyl (9CI) is an organic peroxide with the molecular formula C10H18O2. It is characterized by the presence of a peroxide group (R-O-O-R) where the R groups are cyclopentyl radicals. This compound is known for its strong oxidizing properties and is used in various chemical processes and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Peroxide, dicyclopentyl (9CI) can be synthesized through the reaction of cyclopentyl hydroperoxide with cyclopentyl alcohol in the presence of an acid catalyst. The reaction typically occurs under controlled temperature conditions to prevent decomposition of the peroxide.
Industrial Production Methods: Industrial production of Peroxide, dicyclopentyl (9CI) involves the use of continuous flow reactors to ensure precise control over reaction conditions. The process includes the careful handling of reactants and products to avoid any hazardous situations due to the compound’s reactive nature.
Análisis De Reacciones Químicas
Types of Reactions: Peroxide, dicyclopentyl (9CI) undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under certain conditions, it can be reduced to cyclopentanol and cyclopentanone.
Decomposition: It decomposes to form cyclopentane and oxygen gas.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include transition metal catalysts and acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Decomposition Reactions: Elevated temperatures or the presence of catalytic amounts of transition metals can induce decomposition.
Major Products Formed:
Oxidation: Cyclopentanone and cyclopentanol.
Reduction: Cyclopentanol and cyclopentanone.
Decomposition: Cyclopentane and oxygen gas.
Aplicaciones Científicas De Investigación
Peroxide, dicyclopentyl (9CI) has several scientific research applications:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in oxidative stress studies and as a model compound for studying peroxide metabolism.
Medicine: Explored for its potential use in antimicrobial formulations due to its strong oxidizing properties.
Industry: Utilized in the production of polymers and as a bleaching agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Peroxide, dicyclopentyl (9CI) involves the cleavage of the peroxide bond (R-O-O-R) to generate free radicals. These free radicals can initiate a variety of chemical reactions, including the oxidation of organic substrates. The molecular targets include unsaturated hydrocarbons, alcohols, and other organic compounds. The pathways involved typically include radical chain reactions that propagate through the formation and reaction of intermediate radicals.
Comparación Con Compuestos Similares
Hydrogen Peroxide (H2O2): A simple peroxide with strong oxidizing properties, commonly used as a disinfectant and bleaching agent.
Benzoyl Peroxide: An organic peroxide used in acne treatment and as a polymerization initiator.
tert-Butyl Hydroperoxide: Used as an oxidizing agent in organic synthesis and as a polymerization initiator.
Uniqueness: Peroxide, dicyclopentyl (9CI) is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its cyclopentyl groups provide steric hindrance, affecting its decomposition and reaction pathways. This makes it particularly useful in applications where controlled oxidation is required.
Propiedades
Número CAS |
55999-66-1 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
cyclopentylperoxycyclopentane |
InChI |
InChI=1S/C10H18O2/c1-2-6-9(5-1)11-12-10-7-3-4-8-10/h9-10H,1-8H2 |
Clave InChI |
DBIAPGKVPZXXCQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OOC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




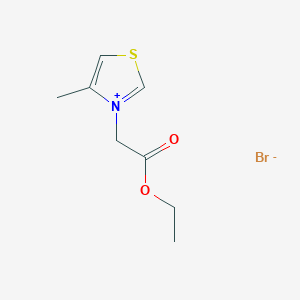
![1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]](/img/structure/B14632398.png)

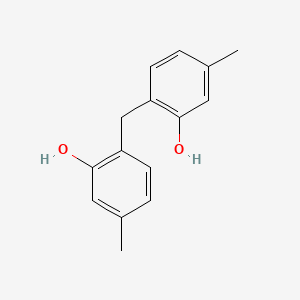
![4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate](/img/structure/B14632420.png)
